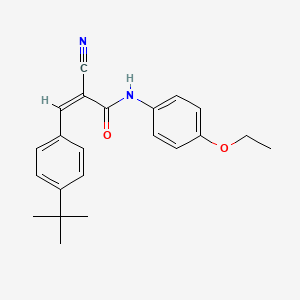

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

描述

属性

IUPAC Name |

(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-5-26-20-12-10-19(11-13-20)24-21(25)17(15-23)14-16-6-8-18(9-7-16)22(2,3)4/h6-14H,5H2,1-4H3,(H,24,25)/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZHXDGXIDLYGX-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound features a prop-2-enamide backbone, which is modified by a cyano group and two distinct aromatic substituents. The presence of a tert-butyl group enhances lipophilicity, while the ethoxy group may influence solubility and reactivity, making it a candidate for various biological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Tert-butyl Group : Increases lipophilicity, potentially enhancing membrane permeability.

- Ethoxy Group : May improve solubility in organic solvents.

- Cyano Group : Imparts unique reactivity that can be exploited in further chemical modifications.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The binding affinity of this compound to specific targets can be studied using techniques such as surface plasmon resonance and isothermal titration calorimetry, which provide insights into its mechanism of action.

Antioxidant and Antimicrobial Activities

Recent studies have highlighted the potential antioxidant and antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against various microorganisms, suggesting that this compound may also exhibit similar properties.

| Compound | Activity | Reference |

|---|---|---|

| 4-Methyl-N-(4-methoxyphenyl)benzamide | Anti-inflammatory | |

| N-(4-Chlorophenyl)acrylamide | Cytotoxic | |

| 3-Amino-N-(4-fluorophenyl)propenamide | Anti-cancer |

Cytotoxicity Studies

Cytotoxicity assays conducted on derivatives of this compound have shown varying degrees of toxicity against different cell lines. The IC50 values provide a measure of the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | NIH/3T3 | 148.26 |

| Compound 2 | NIH/3T3 | 187.66 |

| Doxorubicin | NIH/3T3 | >1000 |

These results indicate that while some derivatives exhibit significant cytotoxic effects, they may also possess selectivity towards cancerous cells over normal cells.

Study on Structural Variants

A study focused on the synthesis and biological evaluation of novel derivatives similar to this compound revealed that variations in substituents at the para position of the phenyl moiety significantly impacted biological activity. Compounds with electronegative groups like fluorine or chlorine exhibited enhanced antifungal activity compared to those with less electronegative atoms .

ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetics of this compound. Preliminary data suggest that this compound possesses favorable ADME characteristics, indicating its potential as a therapeutic agent .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Physicochemical and Electronic Properties

- Lipophilicity : The tert-butyl and ethoxy groups in the target compound increase logP compared to analogs with polar substituents (e.g., XCT790’s trifluoromethyl groups or pyridinylmethoxy in ).

- Hydrogen Bonding: The cyano group and amide linkage enable hydrogen-bond donor/acceptor interactions, similar to compounds in . However, the absence of hydroxyl or thiol groups (cf. ) reduces its polarity.

Crystallographic and Supramolecular Behavior

常见问题

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide to maximize yield and isomer selectivity?

- Methodological Answer :

- Temperature : Maintain 60–80°C to favor kinetic control for the Z-isomer .

- Solvent : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .

- Catalysts : Employ palladium-based catalysts for cross-coupling steps to enhance selectivity .

- Monitoring : Track reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are essential for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and confirms Z-isomer geometry .

- NMR/IR :

- H NMR: Cyano ( ~110 ppm) and enamide ( 7.5–8.5 ppm) groups verify connectivity .

- IR: Stretching bands at ~2220 cm (C≡N) and ~1650 cm (amide C=O) .

- HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/water) assess purity (>98%) .

Advanced Research Questions

Q. How can retrosynthetic analysis streamline the design of efficient synthetic routes for this compound?

- Methodological Answer :

- Disconnections :

Amide bond: Form via coupling of 4-ethoxyaniline with (Z)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoic acid .

Cyano-enamide core: Construct via Knoevenagel condensation of tert-butylbenzaldehyde with cyanoacetamide derivatives .

- Key intermediates : Prioritize tert-butylphenyl and ethoxyphenyl fragments for modular assembly .

Q. How do solvent polarity and catalysts influence the compound’s reactivity in nucleophilic additions or cyclization reactions?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the cyano group, enabling Michael additions .

- Catalysts :

- Lewis acids (e.g., ZnCl) stabilize transition states in cyclization reactions .

- Pd(PPh) facilitates Suzuki-Miyaura couplings for aryl modifications .

Q. What methodologies assess the compound’s potential anti-inflammatory or anticancer activity?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Measure IC against COX-2 (anti-inflammatory) or topoisomerase II (anticancer) .

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- In vivo models : Evaluate efficacy in murine inflammation models (e.g., carrageenan-induced paw edema) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (pH, temperature, cell passage number) .

- Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based assays .

- Purity validation : Reanalyze compound batches via HPLC to rule out impurities (>99% purity required) .

Q. What experimental approaches evaluate pharmacological differences between Z- and E-isomers?

- Methodological Answer :

- Isomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

- Bioactivity profiling : Compare IC values of isolated isomers in target assays (e.g., kinase inhibition) .

- Molecular docking : Simulate isomer binding to active sites (e.g., using AutoDock Vina) to rationalize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。